2-Methyl-5-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBIJCMXAIKKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N | |
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Molecular Formula |
C7H8N2O2 | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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Related CAS |
51085-52-0 (mono-hydrochloride), 59850-14-5 (Sulfate) | |
| Record name | 5-Nitro-o-toluidine | |
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DSSTOX Substance ID |
DTXSID4020959 | |
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Molecular Weight |
152.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitro-o-toluidine is a bright yellow powder. (NTP, 1992), Dry Powder, Yellow crystals; [ACGIH] | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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| Record name | Benzenamine, 2-methyl-5-nitro- | |
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| Record name | 5-Nitro-2-toluidine | |
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Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in acetone, benzene, ether, ethanol, chloroform, In water, 1 g/100 mL at 19 °C | |
| Record name | SID24825557 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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| Record name | 5-NITRO-O-TOLUIDINE | |
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Density |
1.365 deg 15 C/deg 4 C | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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Vapor Pressure |
0.000975 [mmHg] | |
| Record name | 5-Nitro-2-toluidine | |
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Impurities |
5-Nitro-ortho-toluidine is available commercially with a purity of 99% ... . | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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Color/Form |
Yellow monoclinic prisms | |
CAS No. |
99-55-8 | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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| Record name | 2-Methyl-5-nitroaniline | |
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| Record name | 5-Nitro-o-toluidine | |
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| Record name | 2-Methyl-5-nitroaniline | |
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| Record name | 5-NITRO-O-TOLUIDINE | |
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Melting Point |
219 to 225 °F (NTP, 1992), 105.5 °C | |
| Record name | 5-NITRO-O-TOLUIDINE | |
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Synthetic Methodologies and Reaction Pathways for 2 Methyl 5 Nitroaniline
Established Synthetic Routes to 2-Methyl-5-nitroaniline
The traditional and most common method for synthesizing this compound involves the nitration of o-toluidine (B26562). ontosight.aichemicalbook.com However, other methods such as the reduction of dinitrotoluenes and electrolytic processes have also been reported. chemicalbook.com
Nitration of o-Toluidine and Related Processes
The nitration of o-toluidine is a classic example of electrophilic aromatic substitution. In this process, o-toluidine is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
The reaction is typically carried out at a controlled low temperature, often around 10°C, to manage the exothermic nature of the reaction and to prevent over-nitration. chemicalbook.com The amino group of o-toluidine is a strong activating group and directs the incoming nitro group primarily to the para position relative to itself, resulting in the formation of this compound as the major product. Steric hindrance from the ortho-methyl group also favors substitution at the less hindered para position. Following the nitration, the reaction mixture is basified, often with sodium hydroxide, to precipitate the product, which is then collected by filtration and washed. chemicalbook.com
An alternative approach involves the acetylation of o-toluidine to form N-(2-methylphenyl)acetamide (o-acetotoluidide) prior to nitration. guidechem.comlookchem.com The acetyl group is a moderately activating and ortho-, para-directing group. Nitration of o-acetotoluidide (B117453) followed by hydrolysis of the acetyl group yields this compound. guidechem.comlookchem.com This multi-step process can offer better control over the regioselectivity of the nitration.
A study on the regioselectivity of toluidine nitration using a mixture of nitric acid and sulfuric acid in acetic acid showed that the nitration of N-(2-methylphenyl)-succinimide yielded this compound as a significant product (55%), alongside 2-methyl-3-nitroaniline (B147196) (29%). ulisboa.pt
Reaction Conditions for Nitration of o-Toluidine
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | o-Toluidine | chemicalbook.com |
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | chemicalbook.com |
| Temperature | ~10°C | chemicalbook.com |
| Work-up | Basification with NaOH, filtration | chemicalbook.com |
Optimization Strategies in this compound Synthesis
Optimization of the synthesis of this compound primarily focuses on improving the yield and purity of the final product while ensuring process safety, particularly on an industrial scale. Key parameters that are often fine-tuned include reaction temperature, the ratio of reactants, and the rate of addition of the nitrating mixture.
Maintaining a low temperature during the nitration of o-toluidine is crucial to minimize the formation of by-products from over-nitration and oxidation. The use of a well-controlled cooling system is essential for large-scale production. The stoichiometry of the nitric acid and sulfuric acid relative to the o-toluidine is another critical factor that influences the efficiency of the reaction.
Purification methods also play a role in obtaining high-purity this compound. Recrystallization from solvents like ethanol (B145695) is a common technique used to purify the crude product. guidechem.com Another described purification method involves acetylating the aniline (B41778), crystallizing the acetyl derivative to a constant melting point, and then hydrolyzing it back to the free base. guidechem.comlookchem.com
Advanced Synthetic Approaches and Novel Catalysis for this compound
While the traditional nitration of o-toluidine remains a widely used method, research into more advanced and sustainable synthetic approaches is ongoing. This includes the exploration of alternative nitrating agents and catalytic systems to enhance selectivity, reduce waste, and improve safety.
Electrolytic methods have been mentioned as a route to this compound. chemicalbook.com This can involve the electrolytic reduction of o-nitrotoluene to o-toluidine sulfate, which is then subsequently nitrated. iarc.fr Such electrochemical methods can potentially offer a greener alternative to traditional chemical reductions.
The development of solid acid catalysts or other novel catalytic systems for nitration could offer advantages in terms of catalyst recovery and reuse, reducing the environmental impact associated with the large quantities of sulfuric acid used in the classical method. However, specific examples of novel catalysis for the direct synthesis of this compound are not extensively detailed in the provided search results.
Derivatization and Functionalization of this compound
The chemical structure of this compound, with its reactive amino and nitro groups, makes it a valuable precursor for the synthesis of a wide array of derivatives and more complex molecules.
Synthesis of this compound Derivatives
The amino group of this compound can undergo various reactions, including acetylation to form N-(2-methyl-5-nitrophenyl)acetamide. This reaction is typically carried out using acetic anhydride.
Furthermore, this compound is a key starting material for the synthesis of various biologically active compounds. For instance, it is a precursor in the synthesis of certain hydrazone derivatives that have shown antibacterial and antifungal properties. A series of this compound derivatives have been synthesized to study their in vitro antimicrobial activity. researchgate.net
The nitro group can be reduced to an amino group, leading to the formation of 2-methyl-1,4-benzenediamine. This diamine is a valuable building block in polymer and pharmaceutical chemistry.
Exploration of Novel Reaction Pathways Involving this compound as a Precursor
This compound serves as a crucial intermediate in the synthesis of important pharmaceuticals. A notable example is its use in the preparation of Imatinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. google.comgoogle.com The synthesis of Imatinib involves the conversion of this compound to 1-(2-methyl-5-nitrophenyl)guanidine, which is a key intermediate. google.com This reaction is typically carried out by reacting this compound with cyanamide (B42294) in the presence of an acid. google.com
Another application is its use as a precursor for the synthesis of 2-methyl-5-nitrophenol (B1294729). A patented method describes a process where o-toluidine is used to produce 2-methyl-5-nitrophenol directly, without the isolation of the this compound intermediate, aiming to reduce production steps and waste. google.com
Moreover, this compound is extensively used in the synthesis of azo dyes. fishersci.ptguidechem.com The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. It is a precursor for pigments such as Pigment Red 17 and Pigment Red 22. fishersci.pt
Key Precursor Applications of this compound
| Product | Application Area | Source |
|---|---|---|
| Imatinib | Pharmaceuticals | google.comgoogle.com |
| Azo Dyes (e.g., Pigment Red 17, Pigment Red 22) | Dyes and Pigments | fishersci.pt |
| 2-Methyl-5-nitrophenol | Chemical Intermediate | google.com |
Crystallographic and Supramolecular Investigations of 2 Methyl 5 Nitroaniline
Single Crystal Growth Methodologies for 2-Methyl-5-nitroaniline
High-quality single crystals of this compound (2M5NA) have been successfully grown using the slow evaporation solution growth technique. researchgate.netbepls.com This method involves dissolving the commercially available compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a saturated or supersaturated solution. researchgate.netbepls.comsci-hub.se The solution is then allowed to evaporate slowly at a constant, often ambient, temperature. researchgate.netbepls.com
The choice of solvent is critical; 2M5NA is soluble in various organic solvents including methanol, ethanol (B145695), acetone, and acetonitrile, but exhibits particularly high solubility in DMSO. bepls.com This high solubility can increase the solution's viscosity, which is a factor in crystal growth kinetics. bepls.com The process typically involves preparing a saturated solution, filtering out any undissolved impurities, and allowing the solvent to evaporate over a period of weeks to facilitate the nucleation and growth of good quality single crystals. researchgate.netbepls.comsci-hub.se
Crystallographic Analysis of this compound
High-resolution single-crystal X-ray diffraction is a powerful technique used to determine the precise atomic arrangement within a crystal. acs.orgresearchgate.networktribe.commdpi.com This analysis provides detailed information on unit cell dimensions, space group symmetry, and the conformation of the molecule in the solid state.
Studies using single-crystal X-ray diffraction have determined that this compound crystallizes in the monoclinic system. bepls.comresearchgate.netindiamart.com The crystal structure belongs to the centrosymmetric space group P2₁/n. indiamart.comchemicalbook.com A centrosymmetric crystal structure is one in which the macroscopic nonlinear optical properties are nullified. chemicalbook.com The asymmetric unit of the crystal contains one molecule of this compound. chemicalbook.com
The determined unit cell parameters for this compound are presented in the table below.
| Parameter | Value |
| a | 9.552(2) Å - 9.57240(10) Å |
| b | 5.677(2) Å |
| c | 13.586(3) Å |
| α | 90° |
| β | 92.68(2)° - 92.767(2)° |
| γ | 90° |
| Z (molecules per unit cell) | 4 |
| Calculated Density (Dx) | 1.374 g·cm⁻³ |
| Table 1: Unit cell parameters for this compound. researchgate.netindiamart.com |
Intermolecular Interactions and Supramolecular Architecture
Hydrogen bonds are a dominant force in the crystal packing of this compound. The primary hydrogen bonding motif involves the amino group acting as a hydrogen bond donor and the oxygen atoms of the nitro group on an adjacent molecule acting as acceptors. acs.org This N-H···O interaction links the molecules into polar chains. acs.org
Further stabilization of these chains is provided by C-H···O interactions, specifically involving the methyl group (Cmethyl-H···O). acs.org A detailed analysis of the electron density reveals that these N-H···O synthons have a two-center character. acs.org Additionally, the three-dimensional structure is stabilized by three intermolecular hydrogen bonds. indiamart.com One of these is a bifurcated hydrogen bond, which contributes to the formation of chains along the nih.gov direction. indiamart.com The other two hydrogen bonds link molecules in adjacent chains that are related by an inversion center. indiamart.com In salts of this compound with various inorganic acids, the primary hydrogen-bonding patterns are formed between the ammonio group and the respective anions, creating one- or two-dimensional networks. iucr.org
Beyond the primary hydrogen bonds, other non-covalent interactions play a significant role in the crystal packing of this compound. Strong C-H···O interactions contribute to a head-to-tail arrangement of the polar chains, forming centrosymmetric dimers through the creation of two intermolecular six-membered hydrogen-bonded rings. acs.org This centrosymmetric arrangement is notable as it can impair the macroscopic second harmonic generation (SHG) properties of the compound. acs.org
Furthermore, a Caryl-H···π interaction between adjacent chains has been confirmed. acs.org This type of interaction is not observed in related compounds like m-nitroaniline. acs.org In the crystal structure of salts of this compound, Hirshfeld surface analysis has shown the presence of C-H···O interactions in addition to the expected N-H···anion hydrogen bonds. iucr.org
Structural Studies of this compound Salts and Co-crystals
Extensive research has been carried out on the salts of this compound with a range of inorganic acids. iucr.orgnih.gov These studies have successfully determined the crystal structures of six new salts, providing a comprehensive understanding of their hydrogen-bonding patterns and supramolecular architectures. iucr.orgnih.gov The formation of these salts occurs through the protonation of the amino group of 2M5NA, leading to the 2-methyl-5-nitroanilinium cation, which then interacts with the respective inorganic anions. iucr.org
The primary stabilizing force in the crystal structures of these salts is the hydrogen bonds formed between the ammonio group (-NH3+) of the cation and the anions. iucr.orgiucr.org These interactions are crucial in the formation of one-dimensional (1D) or two-dimensional (2D) networks. iucr.orgnih.gov The analysis of these hydrogen-bonding patterns has been facilitated by the graph-set approach. iucr.org
The structural integrity of these salts has been investigated across a temperature range of 100-295 K, with no phase transitions observed, indicating their stability. iucr.org Spectroscopic analysis, particularly Infrared (IR) spectroscopy, has been employed to assess the strength of the hydrogen bonds within the crystals. iucr.orgnih.gov The frequency of N-H and O-H stretching vibrations suggests that the hydrogen bonds are strongest in 2-methyl-5-nitroanilinium bisulfate and weakest in 2-methyl-5-nitroanilinium triiodide hemihydrate. iucr.orgnih.gov
The crystallographic data for several this compound salts are summarized in the interactive table below.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 2-Methyl-5-nitroanilinium bromide | Monoclinic | P2₁/c | 11.2345 (4) | 5.0083 (2) | 16.0829 (6) | 90 | 109.135 (3) | 90 | 854.49 (6) |
| 2-Methyl-5-nitroanilinium iodide | Monoclinic | P2₁/c | 11.5369 (6) | 5.1221 (3) | 16.5165 (9) | 90 | 109.280 (4) | 90 | 921.22 (9) |
| 2-Methyl-5-nitroanilinium nitrate | Monoclinic | P2₁/c | 11.0825 (4) | 5.3409 (2) | 15.9392 (6) | 90 | 107.016 (3) | 90 | 902.50 (6) |
| 2-Methyl-5-nitroanilinium chloride | Monoclinic | P2₁/c | 11.139 (2) | 24.168 (5) | 11.139 (2) | 90 | 109.11 (3) | 90 | 2829.4 (13) |
| 2-Methyl-5-nitroanilinium bisulfate | Orthorhombic | Pna2₁ | 10.380 (3) | 15.158 (4) | 5.9688 (15) | 90 | 90 | 90 | 938.8 (4) |
| 2-Methyl-5-nitroanilinium triiodide hemihydrate | Triclinic | P-1 | 8.8465 (14) | 10.1555 (16) | 10.518 (2) | 64.931 (15) | 73.188 (15) | 71.936 (14) | 792.9 (2) |
| N-(2-methyl-5-nitrophenyl)benzamide | Monoclinic | P2₁/c | 4.9490 | 10.1916 | 24.969 | 90 | 91 | 90 | 1259.1 |
Data sourced from multiple studies. iucr.orgsci-hub.se
Detailed Research Findings
2-Methyl-5-nitroanilinium Bromide, Iodide, and Nitrate: These three salts are isostructural, crystallizing in the monoclinic space group P2₁/c. iucr.org Their crystal packing is characterized by a two-dimensional network of hydrogen bonds. iucr.org
2-Methyl-5-nitroanilinium Chloride: This salt crystallizes in the monoclinic space group P2₁/c, but with a significantly larger unit cell, containing four independent cations and anions in the asymmetric unit. iucr.org The hydrogen bonding in this structure forms a complex three-dimensional network. researchgate.net
2-Methyl-5-nitroanilinium Bisulfate: Uniquely among the studied salts, the bisulfate salt crystallizes in the non-centrosymmetric space group Pna2₁. iucr.orgiucr.org This is a noteworthy finding as non-centrosymmetric crystals can exhibit interesting physical properties. The hydrogen bonding in this salt creates a two-dimensional network. iucr.org
2-Methyl-5-nitroanilinium Triiodide Hemihydrate: This compound was obtained as a byproduct during the synthesis of the iodide salt. iucr.org It crystallizes in the triclinic space group P-1 and incorporates water molecules into its structure. The hydrogen bonding forms a one-dimensional chain. iucr.org
N-(2-methyl-5-nitrophenyl)benzamide: While not a salt, the co-crystal N-(2-methyl-5-nitrophenyl)benzamide, synthesized from this compound, has been structurally characterized. sci-hub.se It crystallizes in the monoclinic space group P2₁/c. sci-hub.se This demonstrates the versatility of this compound as a building block in crystal engineering beyond simple salt formation. sci-hub.se
Computational and Theoretical Studies of 2 Methyl 5 Nitroaniline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Methyl-5-nitroaniline. These studies provide a detailed picture of the molecule's geometry, stability, and reactivity.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study this compound. High-resolution single-crystal X-ray diffraction data, combined with these theoretical calculations, have been employed to analyze the electron charge distribution of the molecule. researchgate.net DFT geometry optimizations, often using functionals like B3LYP, provide geometric parameters that are in broad agreement with experimental values derived from crystallographic studies. nih.gov
These calculations confirm that the this compound molecule is nearly planar. The degree of planarity is crucial for its electronic properties, as it influences the conjugation between the amino group, the nitro group, and the aromatic ring. Theoretical studies have shown that there are small dihedral angles between the amino and nitro groups with respect to the benzene (B151609) ring. nih.gov DFT calculations have also been used to refine crystal structures, using non-spherical atomic form factors derived from the calculated electron density to achieve higher accuracy. nih.gov
One key finding from DFT studies is the significant involvement of the aniline (B41778) nitrogen atom's lone pair in the aromatic π-bonding network of the ring. This is evidenced by a calculated C-NH2 bond length that is shorter than a typical single bond, a feature common in aniline compounds. nih.gov Furthermore, these computational methods are essential for understanding intermolecular interactions, which govern the aggregation of molecules in the solid state.
Table 1: Comparison of Selected Experimental and DFT Calculated Geometric Parameters for 5-Methyl-2-nitroaniline
| Parameter | Experimental Value (Å) | DFT Optimized Value (Å) |
|---|---|---|
| C-NH₂ Bond Length | 1.3469 (12) | ~1.357 |
| C-NO₂ Bond Length | 1.422 (25) | ~1.446 |
The molecular electrostatic potential (MEP) and charge distribution are critical for understanding a molecule's reactivity and intermolecular interactions. The electron charge distribution of this compound has been extensively studied using both high-resolution X-ray data and ab initio calculations. researchgate.netljmu.ac.uk These analyses allow for the determination of molecular atomic charges and dipole moments. ljmu.ac.uk
MEP plots visually represent the electrostatic potential on the surface of the molecule. For nitroanilines, these plots typically show negative potential (red regions) concentrated around the oxygen atoms of the nitro group, indicating their electron-rich nature and capacity to act as hydrogen bond acceptors. Conversely, positive potential (blue regions) is usually found around the amino group's hydrogen atoms, highlighting their role as hydrogen bond donors. researchgate.net
This charge distribution is fundamental to the formation of intermolecular hydrogen bonds, such as N-H···O interactions, which are responsible for the formation of polar chains in the crystal lattice of many nitroanilines. researchgate.net Studies have shown that crystallization can induce changes in the charge density distribution, leading to an enhancement of the molecular dipole moment compared to the free molecule. researchgate.net This effect is attributed to the cooperative nature of intermolecular interactions within the crystal. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations focused solely on the conformational analysis of isolated this compound are not widely documented, the technique has been applied to related systems to understand intermolecular interactions in the condensed phase. MD simulations, in conjunction with DFT, have been used to investigate the effects of cocrystallization on the crystal structure and non-covalent interactions of materials that include nitroanilines. researchgate.net
These simulations can model the dynamic behavior of molecules over time, providing insights into the stability of different crystal packings and the nature of intermolecular forces, such as hydrogen bonds and π-π stacking interactions. researchgate.net For nitroaniline derivatives, MD can help elucidate how the interplay of these forces governs the supramolecular architecture. The simulations can reveal the strength and geometry of hydrogen bonds and other non-covalent interactions, which are crucial for predicting the material's properties. The energy of these interactions, such as mildly weak hydrogen bonds (3.33–7.75 kcal mol⁻¹) and stronger π–π stacking interactions, can be quantified through such computational studies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. ljmu.ac.ukresearchgate.net As a nitroaromatic compound, this compound falls into a class of chemicals that are of significant interest for toxicological and environmental assessment due to their widespread industrial use. mdpi.comljmu.ac.uk
Researchers have developed QSAR models for large datasets of nitroaromatic compounds to estimate their in vivo toxicity, such as the 50% lethal dose (LD50). mdpi.comljmu.ac.uk These models use a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. By correlating these descriptors with experimentally measured toxicity data, a predictive model is built. Ensemble learning approaches, which combine multiple models like Support Vector Regression (SVR), have shown high predictive accuracy for the toxicity of nitroaromatics. mdpi.comljmu.ac.uk
While these studies often group many nitroaromatics together, the resulting models can be used to predict the potential toxicity of this compound. The models help identify key structural features and physicochemical properties that contribute to toxicity. For environmental fate, QSAR models can predict properties like biodegradability and potential for bioaccumulation, providing crucial information for environmental risk assessment. smolecule.com The development of these in silico tools is vital for reducing the reliance on animal testing and for the rapid screening of chemicals. researchgate.net
Table 2: Key Aspects of QSAR Modeling for Nitroaromatic Compounds
| Modeling Aspect | Description | Relevance to this compound |
|---|---|---|
| Endpoint | The biological activity or property being predicted, e.g., acute toxicity (LD50), mutagenicity. | Prediction of potential health and environmental hazards. |
| Descriptors | Numerical values derived from the molecular structure (e.g., constitutional, topological, quantum-chemical). | Quantify the specific structural features of the molecule that influence its activity. |
| Algorithm | Statistical method used to create the model (e.g., Multiple Linear Regression, Support Vector Machine). | Establishes the mathematical relationship between the descriptors and the endpoint. |
| Validation | Process to assess the model's robustness and predictive power using internal and external test sets. | Ensures the reliability of the toxicity predictions for the compound. |
Computational Approaches to Crystal Packing and Solid-State Properties Prediction
Computational methods are indispensable for understanding and predicting the crystal structure of this compound, which in turn determines many of its solid-state properties. The compound is known to crystallize in a monoclinic system, with the space group P21/n.
A central feature of its crystal packing is the formation of complex hydrogen-bonding networks. Computational studies, often complementing X-ray diffraction data, have identified key intermolecular interactions. The primary structural motif involves N-H···O hydrogen bonds that link molecules into polar chains. These chains are further stabilized by C-H···O interactions.
Toxicological Assessment and Health Implications of 2 Methyl 5 Nitroaniline
In Vitro Toxicological Studies of 2-Methyl-5-nitroaniline
Genotoxicity and Mutagenicity Assessments
This compound has demonstrated genotoxic potential in several in vitro assays. ornl.govchemicalbook.com Studies consistently show positive results in bacterial reverse mutation assays, commonly known as the Ames test, using strains of Salmonella typhimurium and Escherichia coli. ornl.govchemicalbook.com These findings indicate that the compound is capable of inducing point mutations in bacterial DNA.
Furthermore, this compound has tested positive in the Syrian hamster embryo (SHE) cell transformation assay. ornl.govchemicalbook.com This assay assesses the potential of a chemical to induce morphological changes in mammalian cells, which is an indicator of carcinogenic potential. The potency of this compound in these genetic toxicity studies was noted to be weaker than that of other metabolites of 2,4-dinitrotoluene (B133949). ornl.gov
| Assay Type | Test System | Result |
|---|---|---|
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | Positive |
| Bacterial Reverse Mutation Assay | Escherichia coli | Positive |
| Cell Transformation Assay | Syrian Hamster Embryo (SHE) Cells | Positive |
Cytotoxicity and Cell Line Responses
Detailed in vitro cytotoxicity data for this compound, such as specific IC50 values across various cell lines, are not extensively documented in publicly available literature. However, some genotoxicity studies have noted that positive results were often observed at high concentrations of the compound. ornl.gov These high concentrations were also associated with increased cell death, suggesting a cytotoxic effect that occurred concurrently with genotoxicity. ornl.gov The specific cell lines and the precise thresholds for cytotoxicity were not clearly defined in these reports.
In Vivo Toxicological Evaluations of this compound
Carcinogenic Potential and Tumorigenicity Studies
The carcinogenic potential of this compound has been evaluated in animal bioassays, leading to different classifications by regulatory agencies. The U.S. Environmental Protection Agency (EPA) classifies this compound as a Group C carcinogen, meaning it is possibly carcinogenic to humans, based on limited animal evidence. ornl.gov In contrast, the International Agency for Research on Cancer (IARC) has classified it in Group 3, not classifiable as to its carcinogenicity to humans, citing limited evidence from experimental animal studies. ornl.gov
Long-term dietary feeding studies have revealed species-specific differences in carcinogenicity. In a two-year bioassay, this compound administered to F344 rats did not result in a significant increase in tumors. ornl.gov However, studies in B6C3F1 mice provided clear evidence of liver carcinogenicity, with the induction of hepatocellular carcinomas in both males and females. ornl.gov Additionally, a non-statistically significant trend toward an increased incidence of hemangiomas and hemangiosarcomas at various sites was observed in treated mice compared to historical controls. ornl.gov
| Species/Strain | Route of Exposure | Key Findings | Classification |
|---|---|---|---|
| B6C3F1 Mice | Dietary | Clear evidence of hepatocellular carcinomas. | EPA Group C (Possibly carcinogenic to humans) |
| F344 Rats | Dietary | No significant tumor induction observed. | IARC Group 3 (Not classifiable as to its carcinogenicity to humans) |
Organ-Specific Toxicity (e.g., Hepatotoxicity, Hematological Effects)
The primary organ-specific toxicities associated with this compound exposure are hematological and hepatic effects. Methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, impairing oxygen transport, is a major toxic effect observed following excessive absorption of the compound. guidechem.com Symptoms of exposure can include bluish discoloration of the skin and nails, headache, fatigue, and nausea. guidechem.com In vivo studies have confirmed that administration of this compound to female Wistar rats results in the formation of covalently-bonded hemoglobin adducts, providing a biological marker of exposure and metabolic activation. ornl.gov
Evidence of hepatotoxicity has also been reported. In an industrial setting, three out of fifteen workers who handled 5-nitro-o-toluidine were hospitalized with symptoms of acute liver dysfunction. guidechem.com This suggests the potential for this compound to cause liver injury in humans following significant exposure.
Mechanistic Toxicology of this compound
The precise carcinogenic mode of action for this compound has not been definitively established. ornl.gov However, its toxicological profile is consistent with the known metabolic activation pathways for nitroaromatic compounds and aromatic amines.
A key pathway involves the reduction of the nitro group. researchgate.net This metabolic process, which can be catalyzed by enzymes in the liver and by intestinal microflora, proceeds through sequential steps to form reactive intermediates. researchgate.netnih.gov The nitro group is first reduced to a nitroso derivative, followed by further reduction to an N-hydroxyamino intermediate. researchgate.net This N-hydroxyamino metabolite is a highly reactive electrophile that is often implicated in the initiation of cancer. It can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. researchgate.net The formation of these adducts can lead to mutations during DNA replication, which is a critical event in chemical carcinogenesis. The genotoxicity observed in in vitro assays supports this DNA-reactive mechanism.
The formation of hemoglobin adducts in vivo is also a result of the systemic circulation of these reactive metabolites, which bind to nucleophilic sites on the hemoglobin protein. ornl.gov The hematotoxicity, specifically methemoglobinemia, is caused by the ability of the parent compound or its metabolites to oxidize the ferrous iron of hemoglobin to its ferric state, disrupting normal oxygen transport. aoemj.orgnih.gov
Reactive Metabolite Formation and Macromolecular Adducts
The toxicity of this compound is closely linked to its metabolic activation into reactive intermediates. Genetic toxicity studies have yielded generally positive results in reverse-mutation assays using Salmonella typhimurium and Escherichia coli, as well as in Syrian hamster embryo (SHE) cell transformation assays. ornl.govchemicalbook.com These findings indicate that the compound or its metabolites can interact with DNA, leading to mutations, which is a key step in the initiation of cancer.
While the precise metabolic pathways have not been fully elucidated for this specific compound, the mechanism is believed to be similar to other nitroaromatic compounds. This process typically involves the reduction of the nitro group to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules, including DNA and proteins, to form adducts. The formation of such adducts can disrupt normal cellular processes and lead to genetic damage. Research into related compounds indicates the in vivo formation of several covalently bound, hydrolyzable hemoglobin adducts, suggesting a probable mechanism for this compound. researchgate.net
Molecular Mechanisms of Toxicity (e.g., Cytochrome P450 Metabolism, PPARγ upregulation)
Cytochrome P450 Metabolism The Cytochrome P450 (P450) superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including drugs and environmental toxicants. nih.govuv.es These enzymes are often responsible for the bioactivation of compounds into toxic, reactive intermediates. uv.es In the context of aromatic amines, P450-mediated reactions are a key step in forming the metabolites that can lead to toxicity and carcinogenicity.
While direct studies detailing the specific P450 isozymes involved in this compound metabolism are limited, evidence from structurally similar compounds provides insight. For instance, other carcinogenic anilines are known to be metabolized and activated by P450 enzymes, with some studies pointing to the induction of the Cytochrome P450-1A (CYP1A) family. nih.gov It is therefore highly probable that P450 enzymes are involved in the metabolic activation of this compound, contributing to its genotoxic profile.
PPARγ upregulation Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a role in regulating various cellular processes. A review of available scientific literature did not yield specific information linking this compound exposure to the upregulation of PPARγ.
Environmental Risk Assessment of this compound to Aquatic and Terrestrial Organisms
The release of this compound into the environment is a concern due to its potential for long-term adverse effects on ecosystems. It is classified as harmful to aquatic life with long-lasting effects. fishersci.comtcichemicals.com The compound is insoluble in water, which affects its mobility and bioavailability in the environment. fishersci.com
The risk to aquatic organisms has been characterized through standardized ecotoxicity testing. Data from these studies indicate toxicity across different trophic levels, including primary producers (algae), invertebrates (crustaceans), and vertebrates (fish).
Aquatic Toxicity of this compound
| Organism | Species | Endpoint | Duration | Value | Reference |
|---|---|---|---|---|---|
| Green Algae | Pseudokirchneriella subcapitata | EC50 (Population Abundance) | 96 hours | 101.5 µM | nih.gov |
| Water Flea | Daphnia magna | EC50 (Immobilization) | 48 hours | 22,500 µg/L | nih.gov |
| Fathead Minnow | Pimephales promelas | LC50 (Mortality) | 96 hours | 34.4 mg/L |
Regarding terrestrial organisms, information provided to the European Chemicals Agency (ECHA) indicates a potential hazard. europa.eu However, specific, publicly available toxicity data for key terrestrial organisms such as earthworms, soil microorganisms, or plants are not readily found in the reviewed scientific literature. Therefore, a quantitative risk assessment for the terrestrial compartment is challenging to perform without further research.
Advanced Research Applications and Potential of 2 Methyl 5 Nitroaniline
Applications in Dye and Pigment Chemistry: Advanced Chromophore Design
2-Methyl-5-nitroaniline is a foundational intermediate in the synthesis of a wide array of azo dyes and high-performance pigments. chemicalbook.comjayfinechem.com Its utility in advanced chromophore design stems from its role as a diazo component, often referred to by the common name Fast Scarlet G Base. jayfinechem.com The primary amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to create a vast library of molecules with tailored colors and properties. leapchem.comguidechem.com
The molecular structure of this compound is key to its function in chromophore design. The presence of the nitro group (an auxochrome and electron-withdrawing group) and the methyl group modifies the electronic properties of the aromatic ring, which in turn influences the absorption spectrum of the final dye molecule. This allows for the fine-tuning of shades, producing a range of hues including various reds, yellows, oranges, violets, and browns. guidechem.com Its structural stability and versatile reactivity make it a preferred choice for creating colorants with high performance characteristics. jayfinechem.comleapchem.com
Researchers leverage this compound to produce specific, industrially significant pigments. By selecting different coupling partners, a variety of pigments with distinct properties can be synthesized. This strategic combination is fundamental to advanced chromophore design, where the goal is to create colorants with superior lightfastness, thermal stability, and chemical resistance for demanding applications.
Below is a table of representative pigments synthesized using this compound as a key precursor.
| Pigment Name | C.I. Name | CAS Number | Color |
| Pigment Red 17 | C.I. 12390 | 6655-84-1 | Red |
| Pigment Red 22 | C.I. 12315 | 6448-95-9 | Red |
This interactive table provides examples of pigments derived from this compound, illustrating its role in creating specific color molecules.
Role in Pharmaceutical and Agrochemical Synthesis: Novel Scaffold Development
The structural framework of this compound serves as a valuable scaffold for the development of novel molecules in the pharmaceutical and agrochemical sectors. leapchem.comguidechem.com Its defined arrangement of functional groups—amino, nitro, and methyl on an aromatic ring—provides a versatile starting point for synthesizing more complex derivatives with potential biological activity. leapchem.comhbteteng.com
In pharmaceutical chemistry, researchers utilize this compound as an intermediate to modify or build new drug candidates. guidechem.comcoreyorganics.com A study focused on synthesizing a series of this compound derivatives to investigate their in-vitro antimicrobial activity. researchgate.net This type of research exemplifies the use of the compound as a foundational scaffold, where systematic modifications are made to the core structure to explore structure-activity relationships (SAR) and identify new therapeutic agents. researchgate.net
Similarly, in the agrochemical industry, it is employed in the synthesis of pesticide-related compounds. leapchem.comhbteteng.com The core structure can be elaborated through various chemical reactions to produce new herbicides, insecticides, or fungicides. The goal is to develop active ingredients with improved efficacy, selectivity, and environmental profiles. The inherent reactivity of the amino and nitro groups allows for diverse chemical transformations, making it an adaptable building block in the discovery pipeline for new agricultural products. leapchem.com
Exploration in Materials Science: Non-linear Optical Properties and Organic Electronics
The field of materials science has shown significant interest in nitroaniline derivatives for their potential in photonics and electronics, particularly due to their non-linear optical (NLO) properties. chemicalbook.com NLO materials are capable of altering the properties of light that passes through them, which is crucial for applications like frequency conversion and optical switching. google.com The NLO response in organic molecules like this compound arises from the intramolecular charge transfer between an electron donor (the amino group) and an electron acceptor (the nitro group) through a conjugated system (the benzene (B151609) ring).
Single crystals of this compound (2M5NA) have been grown and characterized to explore these properties. bepls.com Studies have investigated its crystal structure, which was identified as a monoclinic system, and its optical transmittance. The UV-Vis-near-IR spectrum of 2M5NA shows a good transparency range, a necessary characteristic for optical materials. bepls.com While its isomer, 2-methyl-4-nitroaniline (B30703) (MNA), is a well-studied NLO material, research on 2M5NA contributes to understanding how the relative positions of the functional groups impact the crystal packing and bulk NLO properties. chemicalbook.comresearchgate.netacs.org For a significant second-order NLO effect, a non-centrosymmetric crystal structure is required, and achieving this through crystal engineering is a key area of research. chemicalbook.com
Beyond NLO applications, this compound is also noted as a material for the preparation of conductive polymer materials, indicating its potential role in the development of organic electronics. hbteteng.com
The table below summarizes some of the characterized properties relevant to its application in materials science.
| Property | Value/Observation | Reference |
| Crystal System | Monoclinic | bepls.com |
| Transparency Range | 200 nm to 1100 nm | bepls.com |
| Potential Application | Non-linear optical material | chemicalbook.combepls.com |
| Potential Application | Preparation of conductive polymers | hbteteng.com |
This interactive table highlights key physical properties and potential applications of this compound in materials science.
Utility as Analytical Standard and Reference Material
In the precise world of analytical chemistry, the availability of high-purity reference materials is paramount for accurate and reliable data. This compound serves as an analytical standard and certified reference material in various applications. sigmaaldrich.comlgcstandards.comnacchemical.com Its stability and well-defined chemical properties make it suitable for calibrating analytical instruments and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nacchemical.com
It is specifically employed as an analytical standard for monitoring the surfactant-mediated transformations of 2,4-dinitrotoluene (B133949), where it is detected by UV at approximately 254 nm. chemicalbook.comleapchem.comguidechem.com This application is important in environmental analysis and in studying the metabolic pathways of related nitroaromatic compounds. chemicalbook.com
Chemical suppliers offer this compound in various purity grades, including "analytical standard" grade, confirming its role in quality control and research laboratories. sigmaaldrich.comnacchemical.com These standards are essential for ensuring that measurements are traceable and comparable across different laboratories and studies. Its availability as a standard solution, for instance, at a concentration of 10.0 µg/ml in acetonitrile, further facilitates its use in quantitative analysis. pdqscientific.com
Future Directions and Emerging Research Avenues for 2 Methyl 5 Nitroaniline
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of 2-methyl-5-nitroaniline often involves the nitration of o-toluidine (B26562) using strong acids like sulfuric acid and nitric acid. chemicalbook.comchemicalbook.com While effective, this method raises environmental concerns due to the use of harsh reagents and the generation of acidic waste streams. Future research is geared towards developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry.
Key research directions include:
In-situ Bromine Generation: For related compounds like 2,6-dibromo-4-nitroaniline, green methods are being developed that utilize the in-situ generation of bromine from bromide-bromate salts in an aqueous acidic medium. researchgate.net This approach avoids the use of hazardous organic solvents and allows for the recycling of the aqueous filtrate, significantly reducing waste. researchgate.net Similar strategies could be explored for the synthesis or modification of this compound.
Metal-Free Reduction: The reduction of nitro compounds is a fundamental step in the synthesis of many amines. beilstein-journals.org Research into metal-free reduction methods, such as using trichlorosilane (B8805176) under continuous-flow conditions, offers a green alternative to traditional metal catalysts. beilstein-journals.org This can be applied to the synthesis of derivatives from nitro precursors.
Catalytic Hydrogen Transfer: Catalytic hydrogen transfer represents an effective, green, and economical strategy for the reduction of nitroaromatics. researchgate.net Using hydrogen donors like H₂ with efficient catalysts is considered more environmentally friendly and cost-effective for large-scale production. mdpi.com
Alternative Aminating Agents: Research has shown that O-alkylhydroxylamines can be used for the direct amination of aromatic nitro compounds. google.com This method can provide nitroaniline derivatives in a single step and at a lower cost compared to traditional multi-step processes. google.com
These green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency, thereby making the production of this compound and its derivatives more sustainable.
Advanced Spectroscopic and Imaging Techniques
Advancements in analytical techniques are crucial for the detailed characterization of this compound and for visualizing its interactions in complex systems. Future research will leverage sophisticated spectroscopic and imaging methods to gain deeper insights into its structural, chemical, and biological properties.
Spectroscopic Analysis of Derivatives: Detailed structural analysis of this compound salts has been performed using single-crystal X-ray diffraction and IR spectroscopy. nih.govresearchgate.net These studies provide fundamental information on hydrogen-bonding patterns and intermolecular interactions, which are crucial for understanding the compound's physical properties and for designing new materials. nih.govresearchgate.net Future work could extend this to a wider range of derivatives and co-crystals.
Fluorescence Imaging: Nitroaromatic compounds are increasingly being used as fluorescent probes for imaging hypoxia (low oxygen conditions) in biological systems. nih.gov The nitro group can be reduced under hypoxic conditions, leading to a change in fluorescence. This principle can be applied to develop probes based on the this compound scaffold for cancer diagnosis and research, as solid tumors are often hypoxic. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for detecting and identifying molecules. It has been successfully employed for the detection of other nitroaromatic explosives, like TNT, by forming specific complexes that give a unique SERS response. acs.org This approach could be adapted for the trace detection of this compound for environmental monitoring or security applications. acs.org
X-ray Microscopy: The development of high-brilliance synchrotrons has enabled advanced X-ray microscopy techniques that can probe the chemical composition and structure of materials at the nanoscale. univ-grenoble-alpes.fr These tools could be used to study the distribution and chemical state of this compound or its metabolites within cells or tissues, providing valuable toxicological or pharmacological information. univ-grenoble-alpes.fr
The table below summarizes some advanced analytical techniques and their potential applications for this compound.
| Technique | Principle | Potential Application for this compound |
| Single-Crystal X-ray Diffraction | Determines the precise 3D arrangement of atoms in a crystal. | Characterization of new salts and co-crystals, understanding intermolecular forces. nih.govresearchgate.net |
| Fluorescence Imaging | Uses fluorescent molecules (probes) to visualize biological processes. | Development of hypoxia-selective probes for cancer imaging. nih.gov |
| SERS | Enhances Raman scattering of molecules adsorbed on rough metal surfaces. | Ultrasensitive detection for environmental and security screening. acs.org |
| X-ray Nanoprobe Spectroscopy | Provides elemental and chemical state information at high spatial resolution. | Mapping the subcellular distribution and metabolic transformation of the compound. univ-grenoble-alpes.fr |
Integrated Multi-Omics Approaches in Toxicological Research
Understanding the potential toxicity and biological effects of this compound is critical for risk assessment. Future toxicological research will move beyond traditional endpoints to embrace a systems biology approach, using integrated multi-omics technologies. These approaches can provide a comprehensive view of the molecular perturbations caused by chemical exposure. nih.gov
Genomics and Transcriptomics: These technologies analyze the entire set of an organism's genes (genome) and their expression as RNA (transcriptome), respectively. For toxicological studies of this compound, transcriptomics could identify changes in gene expression in liver cells (e.g., HepG2) or other relevant models upon exposure, revealing affected biological pathways such as oxidative stress or DNA damage response. nih.govnih.gov
Proteomics: This is the large-scale study of proteins. Proteomics can identify changes in protein abundance and post-translational modifications, providing a functional snapshot of the cell's response to this compound. This can complement transcriptomic data to provide a more complete picture of the cellular response. nih.gov
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological sample. It can reveal alterations in metabolic pathways, providing insights into the biochemical effects of this compound and its metabolites. nih.gov
By integrating data from these different "omics" layers, researchers can build more accurate adverse outcome pathways (AOPs), which are conceptual frameworks that link a molecular initiating event to an adverse outcome at a biological level of organization. nih.gov This multi-omics approach will be essential for a more mechanistic understanding of the toxicology of this compound and for developing more predictive safety assessments. nih.gov
Development of Novel Remediation Technologies
The release of nitroaromatic compounds into the environment from industrial activities is a significant concern, as they can be persistent and toxic. ijeab.com Research into effective remediation technologies is crucial for cleaning up contaminated soil and water.
Future research in the remediation of this compound contamination will likely focus on the following areas:
Bioremediation: This approach uses microorganisms to break down pollutants. researchgate.net Many bacteria and fungi have been identified that can degrade nitroaromatic compounds under either aerobic or anaerobic conditions. nih.govslideshare.netannualreviews.org Research will focus on identifying or engineering specific microbial strains or consortia that are highly efficient at degrading this compound, potentially mineralizing it completely to harmless substances like CO₂ and H₂O. researchgate.net
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. ijeab.com Certain plants can take up nitroaromatics from the soil and metabolize them, offering a cost-effective and aesthetically pleasing remediation strategy.
Nanoremediation: The use of nanoscale materials, such as nanoscale zero-valent iron (nZVI), has shown promise for the in-situ remediation of contaminated sites. epa.gov These nanoparticles have a high surface area and reactivity, allowing them to effectively degrade a range of organic pollutants, including chlorinated solvents and potentially nitroaromatics. epa.gov
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to oxidize and destroy recalcitrant organic compounds. These technologies could be applied to treat wastewater containing this compound.
The table below outlines various remediation technologies applicable to nitroaromatic compounds.
| Remediation Technology | Description | Relevance to this compound |
| Bioremediation | Use of microorganisms to degrade contaminants. epa.gov | Potentially cost-effective and complete degradation to non-toxic products. researchgate.net |
| Phytoremediation | Use of plants to clean up soil and water. epa.gov | Green and sustainable approach for large, low-concentration contaminated areas. ijeab.com |
| Nanoremediation | Use of nanoscale materials for contaminant degradation. epa.gov | In-situ application for rapid and efficient treatment of groundwater and soil. |
| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface to destroy contaminants. epa.gov | Effective for source zones with high concentrations of the compound. |
Computational Design of this compound Analogues with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for designing new molecules with specific, desired properties. For this compound, these approaches can be used to design analogues with improved performance in existing applications or with entirely new functionalities, while potentially reducing toxicity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can predict the properties (e.g., dye intensity, antimicrobial activity, toxicity) of new, unsynthesized analogues. nih.govmdpi.com This allows for the virtual screening of large numbers of compounds to identify the most promising candidates for synthesis, saving time and resources. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aimspress.com If this compound or its derivatives are being investigated for a biological application (e.g., as an enzyme inhibitor), molecular docking can be used to predict how different analogues will bind to the target protein. This information can guide the design of more potent and selective compounds.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict properties like absorption spectra, which is highly relevant for designing new dyes and pigments based on the this compound scaffold. researchgate.net
Through these in silico methods, it is possible to rationally design novel analogues of this compound with, for example, enhanced colorfastness for dyes, greater efficacy as antimicrobial agents, or reduced genotoxicity. nih.gov This computational-driven approach accelerates the discovery and development of new, improved, and safer chemical products.
Q & A
Q. What role do cooperative effects play in the molecular aggregation of this compound, and how are they quantified?
- Methodological Answer : Cooperative effects arise from synergistic N–H···O hydrogen bonds and C–H···π interactions, stabilizing polar chains and dimers. AIM theory quantifies bond critical point (BCP) electron density (ρ ~0.05–0.15 e/ų) and Laplacian values (∇²ρ >0), confirming closed-shell interactions. DFT-based energy decomposition analysis (EDA) further isolates contributions from electrostatic and dispersion forces .
Notes
- Avoided commercial sources (e.g., ) as per guidelines.
- References adhere to evidence IDs (e.g., ).
- Advanced questions emphasize experimental design (e.g., host-guest systems) and data contradiction resolution (e.g., charge density models).
- Basic questions focus on synthesis, characterization, and foundational intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
